molecular formula C25H34N6O2S B2554539 1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899993-13-6

1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2554539
CAS RN: 899993-13-6
M. Wt: 482.65
InChI Key: MIDZGOUFQRUNKD-UHFFFAOYSA-N
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Description

1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C25H34N6O2S and its molecular weight is 482.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

Compounds involving piperazinyl groups, such as temafloxacin hydrochloride, have shown broad-spectrum antimicrobial properties. The synthesis and examination of enantiomers reveal their potential in developing antimicrobial agents, demonstrating significant in vitro and in vivo antibacterial activities (Chu et al., 1991).

Pharmacological Profile of Isothiazolopyridine Derivatives

Research on isothiazolo[5,4-b]pyridine derivatives indicates their application in pharmacology, particularly as analgesic agents. The variation in pharmacological profiles among derivatives suggests the importance of structural modifications for specific biological activities (Malinka et al., 2001).

Mannich Bases with Anti-inflammatory and Analgesic Properties

The synthesis of Mannich bases incorporating ibuprofen moieties highlights the potential of such compounds in anti-inflammatory and analgesic applications. Certain derivatives have shown promising anti-inflammatory and analgesic activities, underscoring the therapeutic potential of structurally modified piperazines (Sujith et al., 2009).

Antimicrobial Agents from Quinazoline Derivatives

Newly synthesized quinazoline derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Desai et al., 2007).

Anticancer Activity of Isoquinolines

The study on 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents at the C-3 position reveals a significant dependence of anticancer activity on the nature of the substituent. This research emphasizes the role of structural diversity in enhancing biological efficacy (Konovalenko et al., 2022).

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O2S/c1-27-11-17-30(18-12-27)31-22-10-6-5-9-21(22)24(26-25(31)33)34-19-23(32)29-15-13-28(14-16-29)20-7-3-2-4-8-20/h2-4,7-8H,5-6,9-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZGOUFQRUNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

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